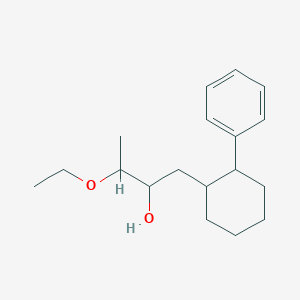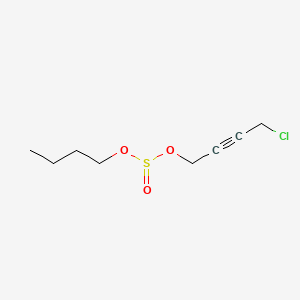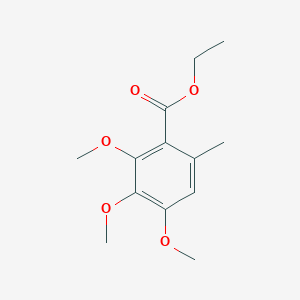
Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester is an organic compound with the molecular formula C13H18O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy groups and a methyl group, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester typically involves the esterification of 2,3,4-trimethoxy-6-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,3,4-Trimethoxy-6-methylbenzoic acid+EthanolAcid CatalystBenzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a base or acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents.
Major Products Formed
Hydrolysis: 2,3,4-Trimethoxy-6-methylbenzoic acid and ethanol.
Reduction: 2,3,4-Trimethoxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy and methyl groups on the benzene ring can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3,4,5-trimethoxy-, methyl ester: Similar structure with methoxy groups at different positions.
2,4,6-Trimethoxybenzoic acid: Another derivative with different substitution pattern.
Methyl 2,4,6-trimethylbenzoate: Similar ester with different alkyl groups.
Uniqueness
Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups and a methyl group on the benzene ring, along with the ethyl ester group, provides distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
79004-04-9 |
|---|---|
Formule moléculaire |
C13H18O5 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
ethyl 2,3,4-trimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C13H18O5/c1-6-18-13(14)10-8(2)7-9(15-3)11(16-4)12(10)17-5/h7H,6H2,1-5H3 |
Clé InChI |
MNTQOQRQRPWKIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C=C1C)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


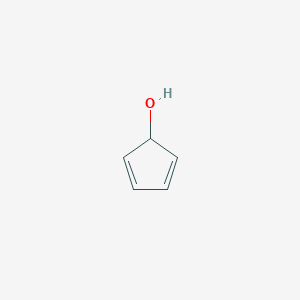
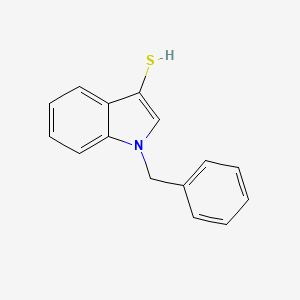

![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14434379.png)
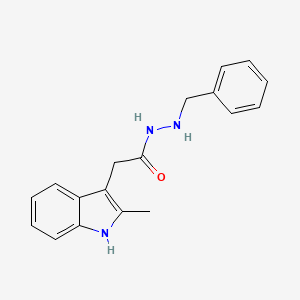
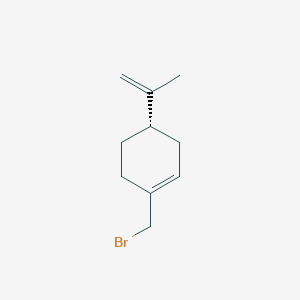
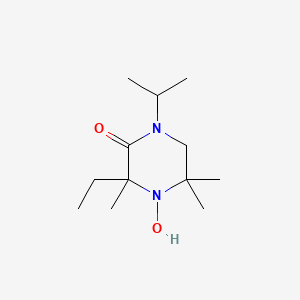
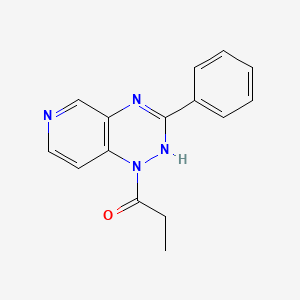
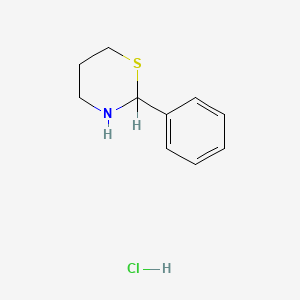
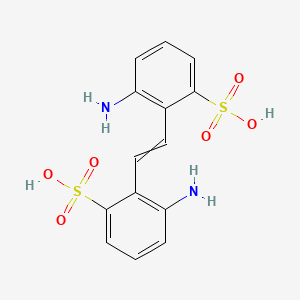

![2-[4-(Benzylsulfanyl)phenyl]oxirane](/img/structure/B14434432.png)
